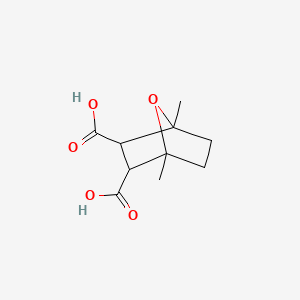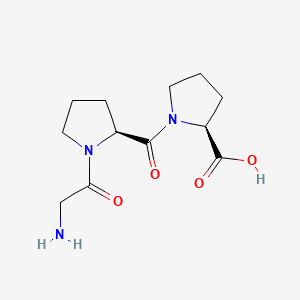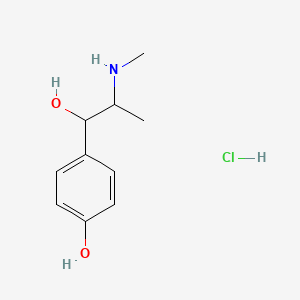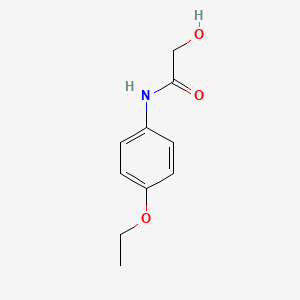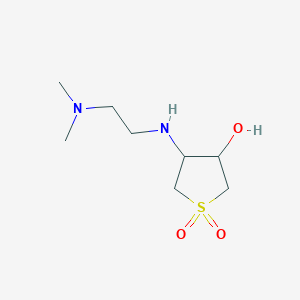
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol is a complex organic compound that features a tetrahydrothiophene ring with a dimethylaminoethylamino substituent and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol typically involves multi-step organic reactions. One common method includes the reaction of a thiophene derivative with dimethylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds with a similar sulfur-nitrogen heterocyclic structure.
Aminothiazoles: Featuring an amino group attached to the thiazole ring.
Acenaphthopyrazines: Containing a fused ring system with nitrogen and sulfur atoms.
Uniqueness
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfone group and dimethylaminoethylamino substituent make it particularly versatile for various applications.
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-10(2)4-3-9-7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDWXLQBRUHJRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CS(=O)(=O)CC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146845 |
Source


|
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347364-76-5 |
Source


|
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
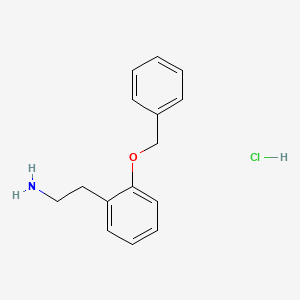
![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one](/img/structure/B1335021.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

